tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC16782003
Molecular Formula: C22H34BNO4
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H34BNO4 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | tert-butyl 3-[(4-methylphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C22H34BNO4/c1-16-9-11-17(12-10-16)13-22(23-27-20(5,6)21(7,8)28-23)14-24(15-22)18(25)26-19(2,3)4/h9-12H,13-15H2,1-8H3 |
| Standard InChI Key | IYCGJIZTPNMBLK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C<sub>22</sub>H<sub>34</sub>BNO<sub>4</sub>, with a molecular weight of 387.3 g/mol. Its IUPAC name, tert-butyl 3-[(4-methylphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate, delineates its structural components:
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A azetidine ring (a four-membered nitrogen heterocycle) functionalized at the 3-position.
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A 4-methylbenzyl group attached to the azetidine ring.
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent.
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A tert-butyl carbamate group at the 1-position of the azetidine .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 2507954-87-0 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)C |
| InChIKey | IYCGJIZTPNMBLK-UHFFFAOYSA-N |
| PubChem CID | 164185576 |
The boronate ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, while the tert-butyl group provides steric protection to the azetidine nitrogen.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis, column chromatography or recrystallization isolates the product, with purity ≥95% confirmed via HPLC and NMR spectroscopy . The compound’s structure is validated by mass spectrometry (MS) and infrared (IR) spectroscopy, with characteristic peaks for the boronate ester (B-O stretch at ~1,380 cm<sup>−1</sup>) and carbamate (C=O stretch at ~1,700 cm<sup>−1</sup>).
Physicochemical Properties
Lipophilicity and Solubility
With a logP of 5.22, the compound exhibits high lipophilicity, favoring membrane permeability in biological systems . Predicted aqueous solubility is low (~0.1 mg/mL), necessitating organic solvents (e.g., DMSO, THF) for dissolution in laboratory settings.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Rotatable bonds | 5 |
| Hydrogen bond acceptors | 3 |
| Polar surface area | 48 Ų |
| Heavy atom count | 28 |
Applications in Pharmaceutical Research
Cross-Coupling Reactions
As a boronic ester, the compound participates in Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation with aryl halides. This reactivity is leveraged to synthesize biaryl structures prevalent in kinase inhibitors and antiviral agents.
Prodrug Development
The tert-butyl carbamate group serves as a protecting group for amines, facilitating controlled release in prodrug formulations. For example, azetidine-containing prodrugs of protease inhibitors utilize this motif for enhanced bioavailability.
Targeted Drug Discovery
Researchers functionalize the azetidine ring to explore structure-activity relationships (SAR) in lead optimization. The 4-methylbenzyl group’s hydrophobicity aids in tuning target binding affinity, particularly in central nervous system (CNS) therapeutics .
| Supplier | Purity | Pack Size | Price ($) | Lead Time |
|---|---|---|---|---|
| AA Blocks | 95% | 250 mg | 117 | 12 days |
| AA Blocks | 95% | 1 g | 341 | 12 days |
| eNovation | 95% | 250 mg | 126 | 20 days |
| eNovation | 95% | 1 g | 282 | 20 days |
Custom Synthesis
Bulk quantities (>10 g) and modified derivatives are available via contractual agreements, though cost structures depend on synthetic complexity and scale .
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